molecular formula C10H9BrClIO B14075852 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one

Cat. No.: B14075852
M. Wt: 387.44 g/mol
InChI Key: UPIJWRBCVKQBTF-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes bromine, iodine, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by iodination and chlorination under controlled conditions. For example, the bromination step might involve the use of sodium bromate and sodium bromide in a solvent like methylene dichloride, with sulfuric acid as a catalyst . The iodination and chlorination steps would follow similar protocols, ensuring the correct positioning of the halogen atoms on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, iodine, and chlorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions might yield derivatives with different halogen atoms, while oxidation and reduction reactions could produce various oxidized or reduced forms of the compound.

Scientific Research Applications

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules.

    Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The presence of halogen atoms allows it to participate in various biochemical pathways, potentially affecting enzyme activity or cellular processes. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromomethyl)-5-iodobenzene: Similar structure but lacks the chloropropanone group.

    1-(2-Iodomethyl)-5-bromobenzene: Similar structure with different positioning of halogen atoms.

    3-Chloro-1-(2-bromomethyl)-5-iodobenzene: Another isomer with a different arrangement of the chloropropanone group.

Uniqueness

1-(2-(Bromomethyl)-5-iodophenyl)-3-chloropropan-2-one is unique due to the specific arrangement of bromine, iodine, and chlorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C10H9BrClIO

Molecular Weight

387.44 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-iodophenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9BrClIO/c11-5-7-1-2-9(13)3-8(7)4-10(14)6-12/h1-3H,4-6H2

InChI Key

UPIJWRBCVKQBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1I)CC(=O)CCl)CBr

Origin of Product

United States

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